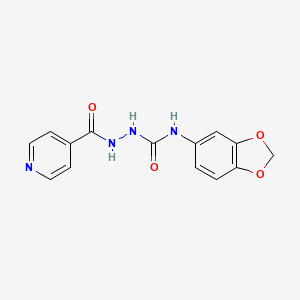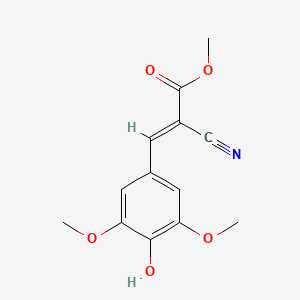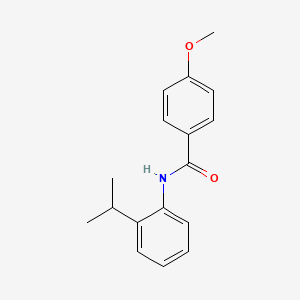![molecular formula C15H11ClN4O2S B5742252 5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B5742252.png)
5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a chlorinated aromatic ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes under alkaline conditions, often in the presence of tetraalkylammonium or phosphonium salts.
Chlorination: The benzodioxole ring is then chlorinated using appropriate chlorinating agents to introduce the chlorine atom at the desired position.
Tetrazole Formation: The tetrazole ring is formed through a cyclization reaction involving hydrazoic acid or its derivatives with suitable precursors.
Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the chlorinated benzodioxole with a thiol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Biological Studies: It has been used in studies investigating the inhibition of specific enzymes and pathways involved in disease processes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, resulting in the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole itself and its chlorinated derivatives share structural similarities.
Tetrazole Derivatives: Other tetrazole-containing compounds, such as 5-phenyl-1H-tetrazole, exhibit similar chemical properties.
Uniqueness
The uniqueness of 5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole lies in its combined structural features, which confer distinct biological activities and make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-12-7-14-13(21-9-22-14)6-10(12)8-23-15-17-18-19-20(15)11-4-2-1-3-5-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICCNVINKNSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=NN3C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5742170.png)
![N-[4-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5742171.png)
![2-[4-Chloro-5-(cyclopentylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B5742180.png)



![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B5742215.png)
![1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one](/img/structure/B5742218.png)
![4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5742220.png)
![(2E)-3-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5742228.png)
![7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5742235.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-4-(4-phenoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5742247.png)
![2,4-dichloro-6-[(3-fluoroanilino)methyl]phenol](/img/structure/B5742262.png)
![ethyl 5'-[(trifluoroacetyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5742270.png)
